

8-Azido-ATP: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest						
Compound Name:	8-Azido-ATP					
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Introduction

8-Azidoadenosine 5'-triphosphate (**8-Azido-ATP**) is a powerful and versatile tool in the fields of biochemistry, molecular biology, and drug discovery. As a photo-reactive and often fluorescent analog of adenosine triphosphate (ATP), it serves as an invaluable probe for identifying and characterizing ATP-binding proteins, which represent a large and functionally diverse class of enzymes that are key targets for therapeutic intervention. This technical guide provides an indepth overview of **8-Azido-ATP**, including its properties, experimental applications, and detailed protocols to facilitate its effective use in the laboratory.

Core Properties of 8-Azido-ATP

8-Azido-ATP mimics the natural ATP molecule, allowing it to bind to the ATP-binding sites of many enzymes. The key feature of **8-Azido-ATP** is the presence of an azido group at the 8th position of the adenine ring. Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket. This process, known as photoaffinity labeling, enables the permanent tagging of ATP-binding proteins for subsequent identification and analysis. Some variants of **8-azido-ATP**, such as 8-azido-1,N6-etheno-ATP, also possess intrinsic fluorescence, allowing for direct visualization and quantification.[1][2][3]

Quantitative Data Presentation



The utility of **8-Azido-ATP** and its derivatives is underscored by their specific biochemical and photophysical properties. The following tables summarize key quantitative data for **8-Azido-ATP** and related compounds, providing a reference for experimental design.

Table 1: Spectroscopic Properties of 8-Azido-ATP Analogs

Compound	λmax (nm)	Molar Extinction Coefficient (ε) (L mmol ⁻¹ cm ⁻¹)	pH of Measurement	Reference(s)
8-Azido-ATP	281	13.3	7.5 (Tris-HCI)	[4][5]
8-azido-1,N6- etheno-ATP	288, 302, 340 (neutral/basic)	Not specified	Neutral/Basic	[6]
8-azido-1,N6- etheno-ATP	324 (strong), 275, 354 (weak)	Not specified	Acidic	[6]

Table 2: Binding Affinities and Inhibition Constants of ATP Analogs



ATP Analog	Protein Target	Kd / Ki (μM)	Comments	Reference(s)
8-Azido-ATP	recA protein	4	Cross-linking efficiency of 10- 70%	[7][8]
8-Azido-ATP	Kir6.2 ΔC26	2800 ± 400	Less potent inhibitor than ATP (Ki = 172 ± 7 μM)	[8][9]
8-Azido-ATP	Creatine Kinase (MM isoform)	12 (Half-maximal saturation)	Substrate for creatine kinase	[8][10]
2-Azido-ATP	Creatine Kinase (MM isoform)	5 (Half-maximal saturation)	Substrate for creatine kinase	[8][10]
8-Azido-2'-O- dansyl-ATP	Adenylate Kinase	0.25 ± 0.01	Reversible and competitive inhibitor in the dark	[11]
8-N₃-ATP	Na+/K+-ATPase	3.4	Competitive inhibitor of high-affinity ATP binding	[12]
ATP-γ-S	recA protein	< 4	Higher affinity than ATP and 8- Azido-ATP	[8]
AMP-PNP	recA protein	> 4	Lower affinity than ATP and 8- Azido-ATP	[8]

Experimental Protocols

The successful application of **8-Azido-ATP** relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key applications.



Protocol 1: Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using **8-Azido-ATP**.[8][13]

Materials:

- Purified ATP-binding protein or cell lysate
- 8-Azido-ATP
- Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- UV lamp (254 nm)
- SDS-PAGE analysis reagents
- Detection method (e.g., autoradiography for radiolabeled 8-Azido-ATP, Western blot for biotinylated 8-Azido-ATP)

Methodology:

- · Preparation of Reaction Mixture:
 - In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 μM) or cell lysate (e.g., 100-500 μg total protein) in binding buffer.[13]
 - Add 8-Azido-ATP to the desired final concentration (e.g., 1-100 μM). A starting concentration 10-fold higher than the expected dissociation constant (Kd) is recommended.[13]
 - Prepare control reactions:
 - No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[13]



- Competition control: Pre-incubate the protein sample with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes before adding the 8-Azido-ATP probe.[13]
 [14]
- No probe control: A sample without the 8-Azido-ATP probe to identify endogenous protein bands.[13]

Incubation:

- Incubate the reaction mixtures in the dark at 4°C or room temperature for 15-60 minutes to allow for binding equilibrium to be reached.[13][14]
- UV Cross-linking:
 - Place the open tubes on ice and irradiate with a UV lamp at 254 nm.[13][15]
 - The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.[13]
 - Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.

Analysis:

- After irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.
- Separate the proteins by SDS-PAGE.
- Detect the labeled protein using the appropriate method (e.g., autoradiography, streptavidin-HRP conjugate for Western blotting).[8] The covalently crosslinked protein will exhibit a slight increase in molecular weight.[8]

Protocol 2: Competition Assay to Confirm Specific Binding

This protocol is essential for validating that **8-Azido-ATP** is binding to the specific ATP-binding site of the target protein.[14][16]



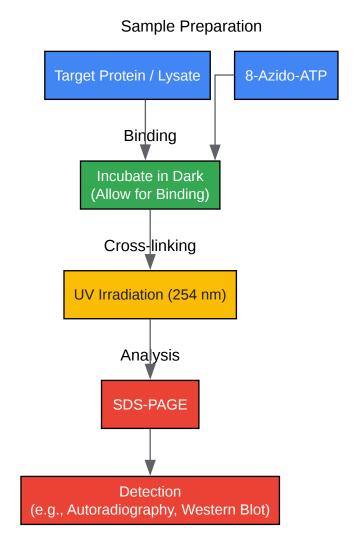
Methodology:

- Set up Reactions:
 - Total Binding Sample: Prepare a reaction mixture with the target protein and the 8-Azido-ATP probe as described in Protocol 1.[14]
 - Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the 8-Azido-ATP probe.[16]
- · Incubation and UV Cross-linking:
 - Follow the incubation and UV cross-linking steps as described in Protocol 1.[16]
- Analysis:
 - Analyze the samples by SDS-PAGE and the appropriate detection method.
 - A significant reduction or complete elimination of the labeled protein band in the competition sample compared to the total binding sample indicates specific binding to the ATP-binding site.[16]

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the experimental logic and the biological context of **8-Azido-ATP** applications.

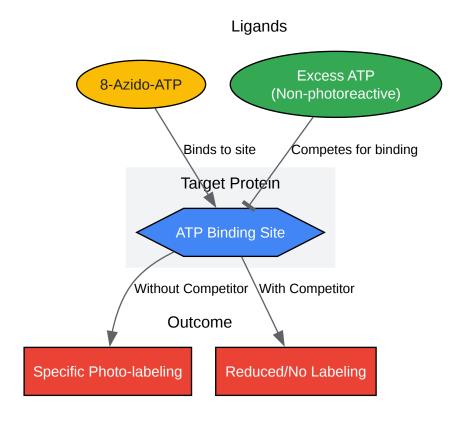




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Caption: Experimental workflow for photoaffinity labeling with 8-Azido-ATP.

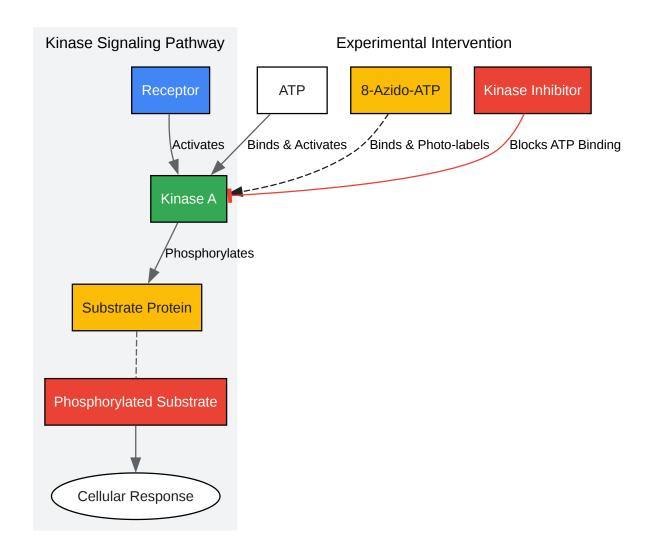




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Caption: Principle of a competition assay for validating specific binding.





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